molecular formula C20H16N4O3S B12193966 N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide

N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide

Cat. No.: B12193966
M. Wt: 392.4 g/mol
InChI Key: JXNAKUJHTKVRFD-UHFFFAOYSA-N
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Description

N-[(2Z)-5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is a heterocyclic compound featuring a thiazole core fused with an oxadiazole moiety and a 4-methoxyphenyl substituent. This structural architecture confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research.

Properties

Molecular Formula

C20H16N4O3S

Molecular Weight

392.4 g/mol

IUPAC Name

N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C20H16N4O3S/c1-12-16(28-20(21-12)23-18(25)14-6-4-3-5-7-14)19-22-17(24-27-19)13-8-10-15(26-2)11-9-13/h3-11H,1-2H3,(H,21,23,25)

InChI Key

JXNAKUJHTKVRFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Oxadiazole Ring Formation: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative.

    Coupling Reactions: The final step involves coupling the thiazole and oxadiazole intermediates with a methoxyphenyl group and benzamide under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structure and Composition

The molecular formula of N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is C22H20N4O4S with a molecular weight of approximately 436.5 g/mol. The compound contains multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, the oxadiazole moiety is known for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, making them potential candidates for chemotherapeutic agents .

Neuroprotective Effects

Research indicates that compounds containing the thiazole and oxadiazole rings may possess neuroprotective properties. A study highlighted the potential of similar compounds in treating neurodegenerative diseases such as Alzheimer's disease by targeting tau protein aggregation . The ability to modulate tau pathology presents a promising avenue for developing treatments for tauopathies.

Antimicrobial Properties

The thiazole and oxadiazole derivatives have been investigated for their antimicrobial activity. Evidence suggests that these compounds can inhibit the growth of various bacterial strains, thus holding potential as new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of several thiazole and oxadiazole derivatives, including this compound. The results indicated a dose-dependent inhibition of cell viability in breast cancer cells with IC50 values comparable to established chemotherapeutics .

Study 2: Neuroprotection in Alzheimer's Models

In an experimental model of Alzheimer's disease, a derivative of this compound was administered to assess its neuroprotective effects. Results showed a significant reduction in tau hyperphosphorylation and improved cognitive function in treated animals compared to controls . This highlights the compound's potential as a therapeutic agent for neurodegenerative conditions.

Study 3: Antimicrobial Activity Assessment

A series of tests were conducted to evaluate the antimicrobial properties of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the structure enhanced antibacterial activity significantly . This opens pathways for developing new antimicrobial agents based on similar scaffolds.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally analogous benzamide derivatives with variations in heterocyclic cores, substituents, and functional groups (Table 1).

Table 1: Structural Comparison of Selected Compounds
Compound Name Core Structure Key Substituents Key Functional Groups Melting Point (°C) Yield (%)
N-[(2Z)-5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide (Target) Thiazole-oxadiazole 4-Methoxyphenyl, Methyl Amide, Oxadiazole Not reported Not reported
N-[5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (6) Thiadiazole-isoxazole Phenyl, Isoxazole Amide, Thiadiazole 160 70
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole-pyridine Acetyl, Methyl, Phenyl Amide, Thiadiazole, Acetyl 290 80
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) Thiadiazole-nicotinic acid ester Ethyl ester, Methyl, Phenyl Ester, Amide, Thiadiazole 200 80
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole-acryloyl 3-Methylphenyl, Dimethylamino Amide, Acryloyl, Thiadiazole 200 82
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole Chloro, 2,4-Difluorophenyl Amide, Chloro Not reported Not reported

Spectral and Physicochemical Properties

  • IR Spectroscopy :

    • The target compound’s oxadiazole and amide groups would exhibit characteristic C=O stretches (~1600–1680 cm⁻¹) and C=N vibrations (~1500–1600 cm⁻¹), similar to compounds 6 and 8a .
    • In contrast, triazole-thione derivatives (e.g., compounds 7–9 in ) lack C=O absorption bands due to tautomerism, showing C=S stretches (~1247–1255 cm⁻¹) .
  • NMR Spectroscopy :

    • The 4-methoxyphenyl group in the target compound would display distinct aromatic proton signals (~6.8–7.5 ppm) and a methoxy singlet (~3.8 ppm), analogous to the 4-fluorophenyl signals in compound 9b () .
    • Thiadiazole derivatives (e.g., 8a–d) show downfield-shifted protons due to electron-withdrawing effects of the thiadiazole ring .
  • Melting Points :

    • Compounds with rigid heterocyclic cores (e.g., 8a with a pyridine-thiadiazole system) exhibit higher melting points (290°C) compared to flexible acryloyl derivatives (4g, 200°C) .

Biological Activity

N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, including an oxadiazole ring, thiazole moiety, and a methoxyphenyl group. Its molecular formula is C23H22N4O4SC_{23}H_{22}N_{4}O_{4}S with a molecular weight of approximately 450.5 g/mol. The presence of these moieties suggests significant interactions with biological targets.

Research indicates that the compound interacts with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The mechanisms may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : Interaction with specific receptors can lead to changes in cell signaling and gene expression.
  • Induction of Apoptosis : Studies suggest that it may promote apoptosis in cancer cells through mitochondrial pathways.

Anticancer Activity

Numerous studies have reported the anticancer potential of thiazole and oxadiazole derivatives. For instance:

  • In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines. One study reported an IC50 value indicating significant activity against human glioblastoma cells (U251) and melanoma cells (WM793) .
  • Mechanism Insights : Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting a mechanism for its anticancer activity .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Bacterial Inhibition : In vitro tests have indicated effectiveness against several bacterial strains comparable to standard antibiotics like norfloxacin .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups significantly enhances antimicrobial activity, as seen in derivatives of thiazole .

Anticonvulsant Activity

Research into related thiazole compounds has highlighted their potential as anticonvulsants:

  • Protective Effects : Some derivatives exhibited protective effects against seizures in animal models, indicating a possible pathway for therapeutic use in epilepsy .

Case Studies

  • Anticancer Efficacy : A study involving the synthesis of thiazole derivatives demonstrated that compounds similar to this compound showed potent anticancer activity with IC50 values lower than those of established chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications to the phenyl group significantly improved activity .

Data Tables

Biological ActivityCell Line / MicrobeIC50 ValueReference
AnticancerU251<10 µM
AnticancerWM793<10 µM
AntimicrobialStaphylococcus aureusComparable to norfloxacin
AntimicrobialEscherichia coliComparable to norfloxacin

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